molecular formula C15H12O2 B3045362 1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl- CAS No. 10557-19-4

1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl-

Cat. No.: B3045362
CAS No.: 10557-19-4
M. Wt: 224.25 g/mol
InChI Key: ABGGLWZBRNDCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- is a chemical compound with the molecular formula C15H12O2. It is an α-diketone that consists of a propane backbone with keto substituents at positions 1 and 2, and a biphenyl group attached at position 1. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5-C6H4-COCH3} ]

Another method involves the oxidation of 1-phenyl-1,2-propanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In industrial settings, the production of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the diketone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols, diols

    Substitution: Halogenated biphenyls, substituted diketones

Scientific Research Applications

1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, polymers, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds such as:

    1-Phenyl-1,2-propanedione: Similar structure but lacks the biphenyl group.

    Benzil (1,2-diphenylethane-1,2-dione): Contains two phenyl groups but no biphenyl moiety.

    Acetylbenzoyl: A simpler structure with only one phenyl group.

The uniqueness of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- lies in its biphenyl group, which imparts distinct chemical and physical properties, making it valuable in specific applications.

Properties

CAS No.

10557-19-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(4-phenylphenyl)propane-1,2-dione

InChI

InChI=1S/C15H12O2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ABGGLWZBRNDCNK-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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